
Bradykinin (1-3) peptide structure and sequence

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B550074 Get Quote

An In-depth Technical Guide to the Bradykinin (1-3) Peptide Audience: Researchers,

scientists, and drug development professionals.

Executive Summary
Bradykinin (BK) is a well-characterized nonapeptide involved in inflammation, vasodilation, and

pain. Historically, its metabolic fragments were considered biologically inactive. However,

recent research has overturned this dogma, revealing that smaller fragments, including

Bradykinin (1-3), possess significant and distinct biological activity. This document provides a

comprehensive technical overview of the Bradykinin (1-3) peptide, detailing its structure,

sequence, biological functions, and the experimental methodologies used for its

characterization. A key finding is that Bradykinin (1-3) induces nitric oxide (NO) production and

vasodilation through a mechanism independent of the classical B1 and B2 bradykinin

receptors, suggesting a novel signaling pathway and opening new avenues for therapeutic

research.

Bradykinin (1-3) Structure and Sequence
Bradykinin (1-3) is a tripeptide fragment derived from the N-terminus of the full-length

Bradykinin peptide (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg).[1] It is generated through

proteolytic cleavage, potentially by enzymes such as prolyl endopeptidase.[2] The fundamental

structural and chemical properties are summarized below.
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Property Value Citation(s)

Amino Acid Sequence Arg-Pro-Pro (RPP) [2]

Molecular Formula C₁₆H₂₈N₆O₄ [3]

Molecular Weight 368.43 g/mol [2][3]

CAS Number 23815-91-0 [2][3]

Alternate Names
N5-(Diaminomethylene)-L-

ornithyl-L-prolyl-L-proline
[3]

Biological Activity and Signaling Pathways
Overview of Biological Activity
Contrary to the long-held belief that bradykinin fragments are inactive, Bradykinin (1-3) is now

recognized as a biologically active peptide.[4] Its primary characterized effects are the

stimulation of nitric oxide (NO) production in various cell types (including human, rat, and

mouse) and the induction of vasodilation.[2][5] These cardiovascular effects are significant, but

notably, the peptide appears to have a lower pro-inflammatory and nociceptive (pain-inducing)

profile compared to full-length Bradykinin.[5]

Signaling Pathway of Full-Length Bradykinin (via B2
Receptor)
To understand the novelty of Bradykinin (1-3)'s mechanism, it is essential to first review the

canonical signaling pathway for full-length Bradykinin. The majority of Bradykinin's

physiological effects, particularly vasodilation, are mediated by the constitutively expressed G

protein-coupled B2 receptor (B2R).[6][7]

The sequence of events is as follows:

Bradykinin binds to the B2 receptor on endothelial cells.[5]

This activates a G-protein, specifically Gαq.[5][8]

Gαq activates Phospholipase C (PLC).[8]
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PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate

(IP₃) and diacylglycerol (DAG).[8]

IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular

calcium (Ca²⁺).[8]

The elevated Ca²⁺ levels, along with calmodulin, activate endothelial Nitric Oxide Synthase

(eNOS).[8]

eNOS produces Nitric Oxide (NO), which diffuses to adjacent vascular smooth muscle cells,

causing relaxation and vasodilation.[6]

Figure 1: Canonical Bradykinin B2 Receptor Signaling Pathway.

Novel Signaling Pathway of Bradykinin (1-3)
Crucially, the biological effects of Bradykinin (1-3) are not blocked by antagonists for the B1 or

B2 receptors. This strongly indicates that it operates through a different, novel mechanism.[2]

[5] While the precise receptor or binding partner for Bradykinin (1-3) has not yet been

identified, the downstream consequence is the same as the canonical pathway: the production

of NO.

The proposed pathway is:

Bradykinin (1-3) interacts with an unknown receptor or membrane protein.

This interaction initiates a signal transduction cascade.

The cascade culminates in the activation of eNOS and the production of NO.

NO leads to vasodilation.

Figure 2: Proposed B1/B2-Independent Signaling Pathway for Bradykinin (1-3).

Quantitative Data
The biological effects of Bradykinin (1-3) are concentration-dependent.[2][5] While

comprehensive EC₅₀ values are not yet widely published, studies have quantified its
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vasorelaxant effects in comparison to other Bradykinin fragments.

Peptide Fragment Concentration
Vasorelaxant Effect
(% of Maximum)

Citation(s)

Bradykinin (1-3) 1 µM 25.52 ± 5.03 [2]

Bradykinin (1-5) 1 µM 18.45 ± 2.53 [2]

Bradykinin (1-7) 1 µM
18.45 ± 2.53 (value as

per source)
[2]

Data derived from studies on rat aortic rings pre-contracted with phenylephrine.

Experimental Protocols
The characterization of Bradykinin (1-3) relies on established methodologies in pharmacology

and physiology. Detailed protocols for the key experiments are provided below.

Quantification of Intracellular Nitric Oxide (NO) using
DAF-FM Diacetate
This protocol measures NO production within cultured cells by detecting the fluorescence of a

specific probe.

Principle: Cell-permeable DAF-FM diacetate diffuses into cells, where intracellular esterases

cleave it to the non-fluorescent DAF-FM. In the presence of NO, DAF-FM is converted to a

highly fluorescent triazole derivative (DAF-FM-T), which can be quantified.

Methodology:

Cell Preparation: Culture cells (e.g., endothelial cells, cardiomyocytes) to an appropriate

confluency in a suitable format (e.g., 96-well plate, glass-bottom dish).

Probe Preparation: Prepare a 5 mM stock solution of DAF-FM diacetate in high-quality

anhydrous DMSO. For each experiment, dilute this stock to a working concentration of 5-10

µM in a suitable buffer (e.g., HBSS or serum-free media).
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Cell Loading: Remove the culture medium from the cells and wash once with the buffer. Add

the DAF-FM diacetate working solution to the cells.

Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light, to allow for dye

uptake and de-esterification.

Wash and Recovery: Aspirate the loading solution and wash the cells twice with fresh buffer

to remove any extracellular dye. Add fresh buffer or medium and incubate for an additional

15-30 minutes to ensure complete de-esterification.

Stimulation: Add Bradykinin (1-3) peptide at the desired concentrations to the wells. Include

a vehicle control (buffer only) and a positive control (e.g., full-length Bradykinin or an NO

donor like SNP).

Fluorescence Measurement: Immediately measure the fluorescence intensity using a

fluorescence plate reader, microscope, or flow cytometer. The excitation maximum is ~495

nm and the emission maximum is ~515 nm.
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Figure 3: Experimental Workflow for Nitric Oxide Quantification.
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Ex Vivo Vasorelaxation Assay using Aortic Rings
This protocol assesses the direct effect of a compound on vascular tone using isolated arterial

segments.

Principle: A segment of an artery (e.g., rat thoracic aorta) is suspended in an organ bath and its

contractile tension is measured. After inducing a stable contraction with an agonist like

phenylephrine, the test compound is added to measure its ability to induce relaxation

(vasodilation).

Methodology:

Tissue Dissection: Humanely euthanize a rat (e.g., Sprague-Dawley) and carefully dissect

the thoracic aorta. Place it immediately into cold, oxygenated Krebs-Henseleit Solution

(KHS).

Ring Preparation: Under a dissecting microscope, remove excess connective and adipose

tissue. Cut the aorta into rings of approximately 3-5 mm in length. For endothelium-

dependent studies, ensure the inner endothelial layer is not damaged.

Mounting: Mount each aortic ring between two L-shaped stainless steel hooks within a

jacketed organ bath (10-20 mL capacity) filled with KHS maintained at 37°C and

continuously bubbled with carbogen gas (95% O₂ / 5% CO₂).

Equilibration: Connect the upper hook to an isometric force transducer. Apply a resting

tension of ~1.5-2.0 grams and allow the tissue to equilibrate for 60-90 minutes, replacing the

KHS every 15-20 minutes.

Viability Check: Assess tissue viability by inducing a contraction with a high concentration of

potassium chloride (KCl, e.g., 80 mM). Wash out the KCl and allow the tension to return to

baseline.

Pre-contraction: Induce a stable, submaximal contraction using a vasoconstrictor agent,

typically phenylephrine (PE, ~1 µM). Wait for the contraction to reach a stable plateau.

Cumulative Dosing: Once the plateau is stable, add Bradykinin (1-3) to the bath in a

cumulative manner (i.e., increasing concentrations without washing out between doses, e.g.,
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from 1 nM to 10 µM).

Data Recording: Record the relaxation response at each concentration as a percentage of

the pre-contraction induced by phenylephrine.
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Figure 4: Experimental Workflow for Aortic Ring Vasorelaxation Assay.
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In Vivo Blood Pressure Measurement in Rats
This protocol measures the systemic effect of a compound on blood pressure in a living animal.

Principle: The peptide is administered to a conscious or anesthetized rat, and changes in

arterial blood pressure are monitored over time using either an invasive (direct) or non-invasive

(indirect) method.

Methodology (Invasive):

Animal Preparation: Anesthetize a rat (e.g., with urethane/ketamine). Place the animal on a

surgical table to maintain body temperature.

Surgical Cannulation: Surgically expose the carotid or femoral artery. Insert a fluid-filled

catheter connected to a pressure transducer into the artery. A separate catheter can be

placed in the jugular or femoral vein for intravenous drug administration.

Stabilization: Allow the animal's blood pressure to stabilize after the surgical procedure.

Baseline Measurement: Record the baseline systolic, diastolic, and mean arterial pressure

(MAP) and heart rate for a sufficient period.

Peptide Administration: Administer a bolus injection of Bradykinin (1-3) or a vehicle control

through the venous catheter.

Continuous Recording: Continuously record the hemodynamic parameters using a data

acquisition system to observe the magnitude and duration of any hypotensive effect.

Conclusion and Future Directions
The tripeptide Bradykinin (1-3) is an active component of the kallikrein-kinin system with

distinct biological functions. Its ability to induce vasodilation and nitric oxide production via a

pathway independent of the classical B1 and B2 receptors represents a significant shift in

understanding kinin biology. This novel mechanism suggests that Bradykinin (1-3) and its

signaling pathway could be a target for the development of new cardiovascular therapeutics.

Future research should focus on identifying the specific receptor or binding partner for

Bradykinin (1-3), fully elucidating its intracellular signaling cascade, and exploring its
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therapeutic potential in conditions such as hypertension and ischemic diseases, where its

vasodilatory properties could be beneficial without the potent pro-inflammatory effects of full-

length Bradykinin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ovid.com [ovid.com]

2. researchgate.net [researchgate.net]

3. Peptide fragments of bradykinin show unexpected biological activity not mediated by B1 or
B2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Bradykinin – An elusive peptide in measuring and understanding - PMC
[pmc.ncbi.nlm.nih.gov]

5. biorxiv.org [biorxiv.org]

6. Pharmacological evidence of bradykinin regeneration from extended sequences that
behave as peptidase–activated B2 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. First Record of Helminth Parasitism in the Rodent (Dinomys branickii) in Brazil [mdpi.com]

To cite this document: BenchChem. [Bradykinin (1-3) peptide structure and sequence].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b550074#bradykinin-1-3-peptide-structure-and-
sequence]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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